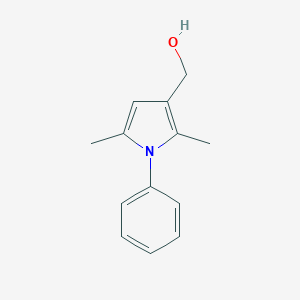
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol is an organic compound with the molecular formula C13H15NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol typically involves the reaction of 2,5-dimethylpyrrole with benzaldehyde under acidic conditions to form the corresponding pyrrole derivative. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form various derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions typically require a catalyst, such as iron(III) chloride, and are carried out under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid
- 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
- 2,5-dimethyl-1-phenyl-1H-pyrrole-3-aldehyde
Uniqueness
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol is unique due to the presence of the hydroxyl group attached to the pyrrole ring, which imparts distinct chemical and biological properties. This functional group allows for a variety of chemical modifications and interactions, making the compound versatile for different applications .
Propiedades
IUPAC Name |
(2,5-dimethyl-1-phenylpyrrol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h3-8,15H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSRYEKVFBXNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-2-methyl-N-[2-(1-naphthylmethoxy)benzyl]aniline](/img/structure/B425918.png)
![N-[1,1'-biphenyl]-2-yl-2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B425920.png)
![N-allyl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B425922.png)
amino]acetamide](/img/structure/B425923.png)
![N-(2-isopropylphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B425925.png)
![2-[4-ethyl(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B425926.png)

![N-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzyl]-N-(3-chloro-4-methylphenyl)amine](/img/structure/B425929.png)
![N-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzyl]-2,5-dimethylaniline](/img/structure/B425933.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B425935.png)
![N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B425938.png)
![ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B425939.png)
![2-([1,1'-biphenyl]-2-yloxy)-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B425940.png)
![2-(3-{[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide](/img/structure/B425941.png)
